
Non-5-YN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Non-5-YN-2-one is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is C9H12O, and it is known for its unique reactivity due to the triple bond and the carbonyl group (C=O) present in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Non-5-YN-2-one can be synthesized through various methods. One common approach involves the reaction of 1-hexyne with acetic anhydride in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with temperatures around 50-60°C and atmospheric pressure.
Industrial Production Methods: In an industrial setting, this compound can be produced via a continuous flow process. This method involves the use of a packed bed reactor containing a catalyst such as palladium on carbon. The reactants, 1-hexyne and acetic anhydride, are continuously fed into the reactor, and the product is collected at the outlet. This process allows for efficient and scalable production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Non-5-YN-2-one undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the alkyne can be substituted with halogens (e.g., bromine or chlorine) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) at room temperature.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated alkynes.
Wissenschaftliche Forschungsanwendungen
Non-5-YN-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Non-5-YN-2-one involves its reactivity due to the presence of the triple bond and the carbonyl group. The triple bond can participate in various addition reactions, while the carbonyl group can undergo nucleophilic addition. These reactive sites make this compound a versatile compound in organic synthesis.
Molecular Targets and Pathways: this compound can interact with various molecular targets, including enzymes and receptors, through its reactive functional groups. The pathways involved in its reactions typically include nucleophilic addition, electrophilic addition, and oxidation-reduction processes.
Vergleich Mit ähnlichen Verbindungen
Non-5-YN-2-one can be compared with other similar compounds, such as:
Hex-5-YN-2-one: Similar structure but with a shorter carbon chain.
Hept-5-YN-2-one: Similar structure but with a different carbon chain length.
Oct-5-YN-2-one: Similar structure but with a different carbon chain length.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of both the triple bond and the carbonyl group, which confer distinct reactivity and versatility in chemical reactions.
Eigenschaften
CAS-Nummer |
132716-17-7 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
non-5-yn-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
KHGADPZWZGCLSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
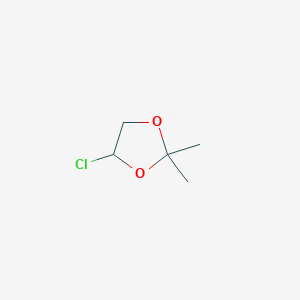
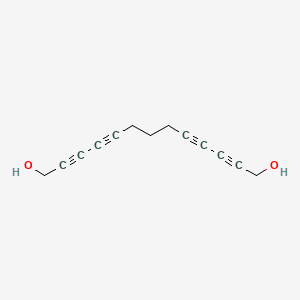
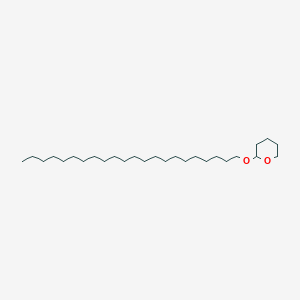

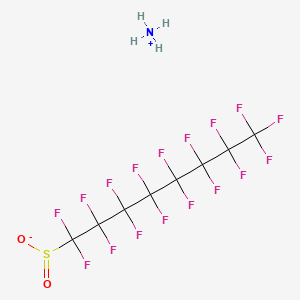
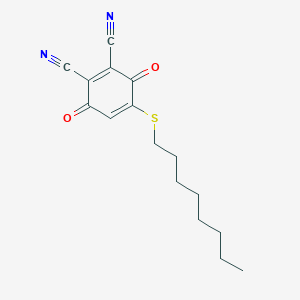
![1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine](/img/structure/B14276655.png)

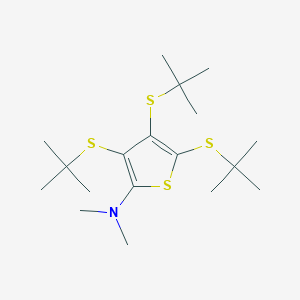
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)


![Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate](/img/structure/B14276690.png)
